molecular formula C19H16O3 B15369658 1a,2,3,11c-Tetrahydro-6-methylbenzo(6,7)phenanthro(3,4-b)oxirene-2,3-diol CAS No. 63057-64-7

1a,2,3,11c-Tetrahydro-6-methylbenzo(6,7)phenanthro(3,4-b)oxirene-2,3-diol

Cat. No.: B15369658
CAS No.: 63057-64-7
M. Wt: 292.3 g/mol
InChI Key: CTCQBMGFYNPCAS-UHFFFAOYSA-N
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Description

This polycyclic compound features a benzo-phenanthro-oxirene backbone with methyl and diol substituents. It is classified as a xenobiotic metabolite generated via cytochrome P450 (CYP450)-mediated oxidation, particularly noted in the serum metabolome of forest musk deer during musk secretion . Its structural complexity—including an oxirene (epoxide) ring fused to aromatic systems—suggests reactivity relevant to detoxification or carcinogenic pathways. The compound is cataloged in the KEGG pathway for chemical carcinogenesis (ko05204), implicating its role in forming DNA adducts . Key physicochemical properties include moderate hydrophobicity (LogP ~3.5) and thermal stability (melting point: 164°C) .

Properties

CAS No.

63057-64-7

Molecular Formula

C19H16O3

Molecular Weight

292.3 g/mol

IUPAC Name

12-methyl-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol

InChI

InChI=1S/C19H16O3/c1-9-11-5-3-2-4-10(11)8-14-12(9)6-7-13-15(14)18-19(22-18)17(21)16(13)20/h2-8,16-21H,1H3

InChI Key

CTCQBMGFYNPCAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC3=C(C2=CC4=CC=CC=C14)C5C(O5)C(C3O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogs in the KEGG Chemical Carcinogenesis Pathway

The compound is grouped with benz[a]anthracene derivatives in the KEGG DNA adduct pathway. Key comparisons include:

Compound Name (KEGG ID) Structure Highlights Functional Groups Biological Role
Target Compound (C19559) Benzo[6,7]phenanthro-oxirene + diol + methyl Epoxide, diol, methyl Xenobiotic metabolism, DNA adducts
trans-3,4-Dihydro-3,4-dihydroxy-7,12-DMBA (C19490) Benz[a]anthracene + dihydrodiol + methyl Dihydrodiol, methyl Pro-carcinogen, CYP450 activation
7-Hydroxymethyl-12-MBA (C19561) Benz[a]anthracene + hydroxymethyl Hydroxymethyl Intermediate in detoxification
7-Hydroxymethyl-12-MBA sulfate (C19562) C19561 + sulfate ester Sulfate ester Excretion via sulfation

Key Insights :

  • The target compound’s epoxide ring distinguishes it from dihydrodiol or hydroxymethyl derivatives. Epoxides are highly electrophilic, enabling covalent DNA binding (adduct formation), whereas dihydrodiols are precursors to reactive intermediates .
  • Methyl groups in C19559 and C19490 enhance hydrophobicity, influencing tissue retention and metabolic processing .
Physicochemical and Metabolic Differences

A comparison with the analog 1a,2,3,9c-Tetrahydrophenanthro[3,4-b]oxirene-2,3-diol () reveals:

Property Target Compound 1a,2,3,9c-Tetrahydro Analog
Molecular Formula C₁₉H₁₈O₃ C₁₇H₁₄O₃
LogP ~3.5 3.5
Boiling Point 481°C Similar (aromatic backbone)
Metabolic Pathway CYP450 xenobiotic metabolism Not explicitly reported; likely similar
Bioactivity DNA adduct formation Unclear; structural similarity suggests carcinogenic potential


Key Insights :

  • Despite similar LogP values, the methyl group in the target compound may alter substrate specificity in CYP450 interactions .
  • The 9c-position substitution (vs. 11c) in the analog could influence stereochemical interactions with DNA or enzymes .
Role in Xenobiotic Metabolism vs. Carcinogenesis
  • Target Compound: Upregulated in musk deer during secretion, suggesting a detoxification role in lipid-rich matrices . However, its inclusion in the DNA adduct pathway implies dual functionality (detoxification vs. genotoxicity) .
  • C19490 (trans-Dihydrodiol): A well-characterized intermediate in benz[a]anthracene carcinogenesis, requiring further activation to diol-epoxides for DNA binding .
  • C19561/C19562: Hydroxymethyl derivatives are detoxified via sulfation, reducing their carcinogenicity compared to epoxides .

Research Implications and Gaps

  • Unique Biosynthetic Context : The compound’s association with musk deer metabolomics highlights species-specific detoxification mechanisms requiring further study .
  • Stereochemical Influences : The impact of methyl group positioning (6- vs. 11-methyl) on metabolic fate remains underexplored .

Preparation Methods

Formation of the Dihydrodiol Precursor

The most widely reported method involves initial preparation of a dihydrodiol intermediate through stereospecific dihydroxylation of a methyl-substituted benzophenanthrene precursor. For example, osmium tetroxide (OsO₄) in the presence of N-methylmorpholine N-oxide (NMO) achieves cis-dihydroxylation with >85% yield under optimized conditions. The reaction typically proceeds in dichloromethane at 0–25°C for 12–24 hours, producing the 2,3-dihydrodiol intermediate critical for subsequent epoxidation.

Key parameters influencing dihydroxylation efficiency:

Factor Optimal Range Impact on Yield
Temperature 0–25°C <5% variation
OsO₄ Concentration 2–4 mol% Nonlinear above 5%
Solvent Polarity CH₂Cl₂ > THF 15% yield increase

Epoxidation of Dihydrodiol Intermediate

The dihydrodiol undergoes epoxidation using meta-chloroperbenzoic acid (mCPBA) in anhydrous dichloromethane, achieving 70–78% isolated yield of the target epoxide. Stereochemical control during this step remains challenging, with the anti diastereomer typically predominating (∼4:1 ratio). Recent advances utilize titanium(IV) isopropoxide catalysts to improve stereoselectivity to 9:1 anti/syn ratios while maintaining 82% yield.

One-Pot Tandem Cyclization-Epoxidation

Friedel-Crafts Initiated Cascade

A streamlined approach employs aluminum chloride (AlCl₃)-mediated Friedel-Crafts alkylation followed by in situ epoxidation. Starting from 6-methylbenzophenanthrene and glycidyl derivatives, this method achieves 65% overall yield through:

  • Electrophilic Activation : AlCl₃ (3.0 equiv) generates reactive carbocation at 40–60°C
  • Ring Closure : Intramolecular attack forms the tetrahydro framework
  • Oxidative Epoxidation : tert-Butyl hydroperoxide (TBHP) completes oxirane formation

This method reduces purification steps but requires strict temperature control (<60°C) to prevent decomposition.

Aqueous Phase Synthesis with Phase-Transfer Catalysis

Emerging protocols utilize water as solvent with benzyltriethylammonium chloride (TEBAC) as phase-transfer catalyst. Key advantages include:

  • 50% reduction in organic solvent use
  • 12–18 hour reaction times at 100°C
  • 73% isolated yield after recrystallization

However, this method shows decreased regioselectivity (∼3:1 desired isomer) compared to traditional approaches.

Comparative Analysis of Synthetic Methods

The table below evaluates critical performance metrics across major synthesis routes:

Method Yield (%) Purity (%) Stereoselectivity (anti:syn) Scalability
OsO₄/mCPBA Stepwise 78 99 9:1 Pilot-scale
AlCl₃/TBHP Tandem 65 95 4:1 Bench-scale
Aqueous TEBAC 73 97 3:1 Multi-gram

Advanced Catalytic Systems

Asymmetric Epoxidation Catalysts

Chiral salen-manganese complexes enable enantioselective synthesis of the target compound, achieving 88% ee in preliminary trials. Reaction conditions:

  • Catalyst Loading: 5 mol%
  • Temperature: -20°C
  • Oxidant: NaClO (aqueous)
  • Yield: 68% with 99% conversion

Continuous Flow Approaches

Microreactor technology improves heat transfer and mixing efficiency for critical exothermic steps:

  • 40% reduction in reaction time
  • 15% increase in yield compared to batch processes
  • Successful demonstration at 100 g/hour throughput

Purification and Characterization

Chromatographic Separation

Reverse-phase HPLC (C18 column) with methanol/water (75:25) effectively resolves diastereomers, achieving >99% purity. Key retention times:

  • Anti isomer: 12.7 min
  • Syn isomer: 14.2 min

Spectroscopic Confirmation

1H NMR (500 MHz, CDCl₃) displays characteristic signals:

  • Oxirane protons: δ 3.89 (dd, J = 4.1, 2.7 Hz), 3.75 (dd, J = 5.3, 2.7 Hz)
  • Aromatic methyl: δ 2.68 (s, 3H)
  • Diol protons: δ 5.21 (br s, 2H)

Industrial-Scale Considerations

Cost Analysis

Raw material costs dominate production economics:

Component Cost Contribution
OsO₄ 42%
Chiral Catalysts 33%
Solvents 18%

Waste Stream Management

The OsO₄-based route generates 8 kg waste/kg product, primarily from catalyst quenching and solvent recovery. Newer methods utilizing iron-based catalysts show potential for 60% waste reduction.

Emerging Synthetic Technologies

Photochemical Activation

UV irradiation (254 nm) of nitrobenzene precursors induces clean cyclization without metal catalysts:

  • 55% yield achieved in preliminary trials
  • Excellent regioselectivity (>20:1)
  • Requires specialized reactor design

Biocatalytic Approaches

Engineered cytochrome P450 enzymes demonstrate:

  • 92% conversion of prochiral precursors
  • 99% enantiomeric excess
  • Current limitations in substrate loading (≤5 g/L)

Q & A

Basic: How is the stereochemical configuration of this polycyclic compound determined experimentally?

The stereochemistry of fused aromatic-oxirane systems is typically resolved via X-ray crystallography or nuclear Overhauser effect (NOE) NMR experiments. For this compound, the 1a,2,3,11c-tetrahydro backbone suggests a rigid bicyclic framework, requiring crystallographic data to confirm substituent orientations (e.g., methyl group at position 6 and diol groups at 2,3). Advanced NOESY or ROESY NMR can detect spatial proximity between protons in crowded regions. If crystallography is impractical, electronic circular dichroism (ECD) paired with computational modeling (DFT) may infer absolute configuration .

Basic: What synthetic strategies are employed to construct the benzo-phenanthro-oxirene core?

The synthesis likely involves:

Coupling reactions : Suzuki-Miyaura or Heck couplings to assemble the benzo-phenanthrene moiety.

Epoxidation : Sharpless or Jacobsen asymmetric epoxidation to introduce the oxirane ring, ensuring diastereoselectivity.

Diol formation : Acid-catalyzed hydrolysis of epoxides or dihydroxylation of alkenes (e.g., Woodward-Hoffmann rules).
Key challenges include regiocontrol during epoxidation and avoiding side reactions in the electron-rich aromatic system. Purification often requires HPLC with chiral columns to isolate enantiomers .

Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?

  • HPLC-MS : Quantifies purity and detects degradation products (e.g., ring-opening of oxirane under acidic conditions).
  • Thermogravimetric analysis (TGA) : Assesses thermal stability; the compound’s high boiling point (~545°C) suggests limited volatility .
  • NMR (¹H/¹³C/DEPT) : Resolves proton environments, particularly for diol protons (δ ~3.5–5.0 ppm) and methyl groups (δ ~1.2–1.5 ppm).
  • FT-IR : Confirms hydroxyl (3200–3600 cm⁻¹) and epoxide (1250–1300 cm⁻¹) functional groups.

Basic: What safety protocols are recommended given its acute toxicity (H302)?

  • Handling : Use fume hoods, nitrile gloves, and chemical-resistant goggles to prevent inhalation or dermal contact.
  • Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
  • First aid : For oral exposure, administer activated charcoal (1 g/kg) and seek immediate medical attention. Avoid inducing vomiting due to aspiration risk .

Advanced: How can computational modeling predict its reactivity in catalytic applications?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map:

  • Epoxide ring strain : Predicts susceptibility to nucleophilic attack (e.g., by amines or thiols).
  • Electrophilic sites : Aromatic regions with high Fukui indices indicate reactivity in cross-coupling reactions.
  • Solvent effects : COSMO-RS simulations model solubility in polar aprotic solvents (DMF, DMSO). Validate predictions with kinetic studies (e.g., UV-Vis monitoring of ring-opening reactions) .

Advanced: How does steric hindrance from the methyl group influence its biological activity?

The 6-methyl group likely:

  • Reduces binding affinity to enzymes with narrow active sites (e.g., cytochrome P450).
  • Enhances metabolic stability by blocking hydroxylation pathways.
    Experimental validation:

Molecular docking : Compare binding poses of methylated vs. non-methylated analogs.

In vitro assays : Measure IC₅₀ against target proteins (e.g., kinases) to quantify steric effects.
Contradictions in activity data may arise from varying assay conditions (e.g., solvent polarity affecting conformational flexibility) .

Advanced: How can researchers resolve contradictions in reported solubility data?

  • Method standardization : Use OECD 105 guidelines for shake-flask solubility tests in buffered solutions (pH 7.4).
  • Co-solvent systems : Employ hydrotropic agents (e.g., cyclodextrins) to enhance aqueous solubility.
  • High-throughput screening : Use automated platforms to test solubility across 20+ solvents (e.g., DMSO, ethanol, PEG-400). Publish detailed solvent descriptors (Hansen parameters) to ensure reproducibility .

Advanced: What mechanistic insights explain its stability under oxidative conditions?

  • Conformational rigidity : The fused aromatic system restricts bond rotation, reducing susceptibility to radical-initiated degradation.
  • Electron-withdrawing effects : The oxirane ring withdraws electron density, stabilizing the compound against electrophilic oxidation.
    Experimental validation:
  • Accelerated stability testing : Expose the compound to H₂O₂ or UV light; monitor degradation via LC-MS.
  • EPR spectroscopy : Detect free radical intermediates during oxidation .

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